5-(Boc-amino)methyl-2-chloro-benzoic acid
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Overview
Description
5-(Boc-amino)methyl-2-chloro-benzoic acid is an organic compound with the molecular formula C13H16ClNO4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a chlorine atom is substituted at the second position of the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Boc-amino)methyl-2-chloro-benzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino group.
Chlorination: The chlorination of the benzene ring is achieved by reacting the intermediate with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Boc-amino)methyl-2-chloro-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc-protected amino group can be deprotected using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Coupling Reactions: The carboxyl group can participate in coupling reactions, such as amide bond formation, using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (NaH, K2CO3)
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM)
Coupling: EDCI, HOBt, DMF
Major Products Formed
Substitution: Substituted benzoic acid derivatives
Deprotection: 5-amino-2-chloro-benzoic acid
Coupling: Amide derivatives
Scientific Research Applications
5-(Boc-amino)methyl-2-chloro-benzoic acid is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Boc-amino)methyl-2-chloro-benzoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The molecular targets and pathways involved vary based on the specific therapeutic use, such as inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-chloro-benzoic acid
- 5-(Boc-amino)methyl-benzoic acid
- 2-chloro-benzoic acid
Uniqueness
5-(Boc-amino)methyl-2-chloro-benzoic acid is unique due to the presence of both the Boc-protected amino group and the chlorine atom on the benzene ring. This combination of functional groups allows for versatile chemical modifications and applications in various fields of research and industry.
Properties
IUPAC Name |
2-chloro-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-7-8-4-5-10(14)9(6-8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKULUOQYTJAVOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158302 |
Source
|
Record name | 2-Chloro-5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165950-04-9 |
Source
|
Record name | 2-Chloro-5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165950-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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